molecular formula C18H27FN2O2 B8005417 1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine CAS No. 887587-55-5

1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine

Cat. No.: B8005417
CAS No.: 887587-55-5
M. Wt: 322.4 g/mol
InChI Key: OMPXSJRMAWRCRP-UHFFFAOYSA-N
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Description

1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27FN2O2 and a molecular weight of 322.42 g/mol It is a piperidine derivative that contains a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzylamino group, and a methyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired products.

Scientific Research Applications

1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The fluorobenzylamino group may play a key role in binding to these targets, while the piperidine ring provides structural stability. The Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-[[(4-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-4-5-15(13-21)12-20-11-14-6-8-16(19)9-7-14/h6-9,15,20H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPXSJRMAWRCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723110
Record name tert-Butyl 3-({[(4-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-55-5
Record name tert-Butyl 3-({[(4-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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